![molecular formula C7H11NO5 B7957280 2-Oxa-5-azabicyclo[2.2.1]heptane oxalate CAS No. 1434126-91-6](/img/structure/B7957280.png)
2-Oxa-5-azabicyclo[2.2.1]heptane oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “2-Oxa-5-azabicyclo[2.2.1]heptane oxalate” is a chemical entity with unique properties and applications. It is identified by its specific chemical structure and molecular composition, which makes it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “2-Oxa-5-azabicyclo[2.2.1]heptane oxalate” involves multiple steps, each requiring specific reagents and conditions. The exact synthetic route can vary, but typically includes:
Step 1: Initial formation of the core structure using a base compound and specific catalysts.
Step 2: Introduction of functional groups through substitution reactions, often using halogenated compounds.
Step 3: Refinement and purification of the compound through crystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using large reactors and continuous flow systems. The process involves:
Bulk Synthesis: Utilizing high-pressure reactors to maintain optimal reaction conditions.
Purification: Employing advanced techniques such as distillation and high-performance liquid chromatography to ensure high purity.
Quality Control: Implementing rigorous testing protocols to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: Compound “2-Oxa-5-azabicyclo[2.2.1]heptane oxalate” undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxidized derivatives.
Reduction: Can be reduced using hydrogenation techniques to yield reduced forms.
Substitution: Participates in nucleophilic and electrophilic substitution reactions, often resulting in the formation of new compounds with altered properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is frequently used.
Substitution: Halogenated compounds and strong acids or bases are typical reagents.
Major Products: The reactions of compound “this compound” yield a variety of products, depending on the specific conditions and reagents used. These products often retain the core structure of the original compound but exhibit different functional groups and properties.
Scientific Research Applications
Compound “2-Oxa-5-azabicyclo[2.2.1]heptane oxalate” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of compound “2-Oxa-5-azabicyclo[2.2.1]heptane oxalate” involves its interaction with specific molecular targets and pathways. It binds to particular receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways can vary depending on the context of its use, but typically involve:
Receptor Binding: Interaction with cell surface receptors to initiate a signaling cascade.
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their function.
Pathway Modulation: Altering the activity of specific biochemical pathways to achieve desired outcomes.
Comparison with Similar Compounds
Compound “2-Oxa-5-azabicyclo[2.2.1]heptane oxalate” can be compared with other similar compounds to highlight its unique properties. Some similar compounds include:
Compound A: Shares a similar core structure but differs in functional groups, leading to different reactivity and applications.
Compound B: Exhibits similar biological activity but with variations in potency and specificity.
Compound C: Used in similar industrial applications but with distinct physical and chemical properties.
The uniqueness of compound “this compound” lies in its specific combination of structural features and reactivity, making it a valuable tool in various scientific and industrial contexts.
Properties
IUPAC Name |
(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO.C2H2O4/c1-4-3-7-5(1)2-6-4;3-1(4)2(5)6/h4-6H,1-3H2;(H,3,4)(H,5,6)/t4-,5-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPTYBVAKAFTBB-FHAQVOQBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1CO2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CN[C@@H]1CO2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1434126-91-6 |
Source


|
| Record name | 2-Oxa-5-azabicyclo[2.2.1]heptane, (1S,4S)-, ethanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1434126-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
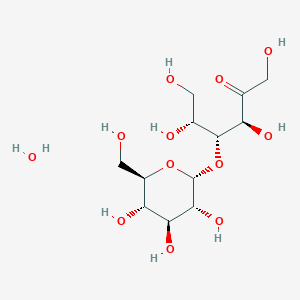
![(1S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester](/img/structure/B7957203.png)
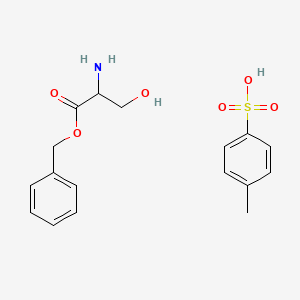
![(2S)-5-[[amino(dimethylamino)methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid;hydrochloride](/img/structure/B7957228.png)
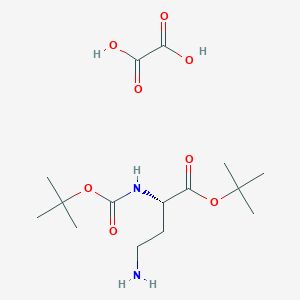
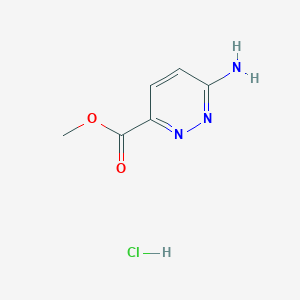
![1-(2-Aminobenzo[d]thiazol-4-yl)ethanone](/img/structure/B7957247.png)
![2-amino-1H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B7957255.png)
![9-Boc-3-oxa-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B7957263.png)
![(2S)-5-[bis(prop-2-enoxycarbonylamino)methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B7957272.png)
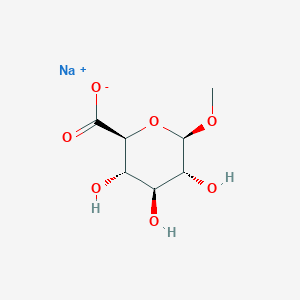
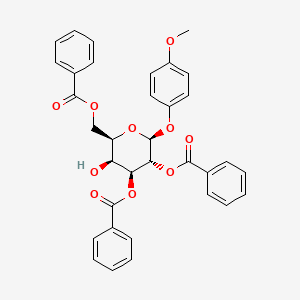
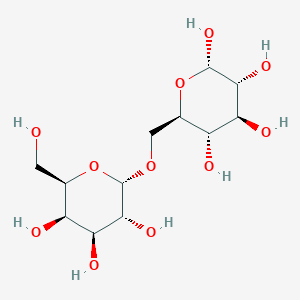
![9-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B7957295.png)
